4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

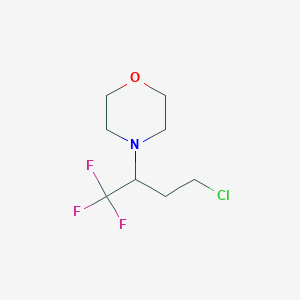

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is a chemical compound with the molecular formula C8H13ClF3NO. It is characterized by the presence of a morpholine ring substituted with a 4-chloro-1,1,1-trifluorobutan-2-yl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine typically involves the reaction of morpholine with 4-chloro-1,1,1-trifluorobutan-2-yl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation: It can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted morpholines, oxides, and reduced derivatives of the original compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Fluorinated compounds like 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine are explored for their potential as pharmaceutical agents. Research indicates that fluorinated morpholines can serve as core structures in drug design due to their ability to modulate lipophilicity and bioavailability, which are critical parameters in drug efficacy .

Case Study: Anticancer Agents

Studies have demonstrated that morpholine derivatives can exhibit anticancer properties. For instance, the trifluoromethyl group in this compound is hypothesized to enhance the compound's interaction with biological targets involved in cancer pathways. Research has focused on synthesizing analogs of this compound to evaluate their activity against various cancer cell lines .

Functional Materials

Fluorinated compounds are known for their unique physical properties such as thermal stability and low surface energy. The application of this compound in the development of functional materials is an area of active research. Its potential use in coatings and adhesives that require water and oil repellency is particularly noteworthy .

Case Study: Coatings Development

Research has indicated that incorporating fluorinated morpholines into polymer matrices can significantly enhance the hydrophobicity of coatings. This property is beneficial for applications in protective coatings where moisture resistance is crucial .

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)piperidine

- 4-(4-Chloro-1,1,1-trifluorobutan-2-yl)thiomorpholine

Uniqueness

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Actividad Biológica

4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine is a fluorinated morpholine derivative that has garnered attention due to its potential biological activities. This compound features a morpholine ring substituted with a 4-chloro-1,1,1-trifluorobutan-2-yl group, which may enhance its pharmacological properties. The following sections delve into the biological activity of this compound, including its synthesis, biological targets, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with a suitable trifluoromethylated precursor. The synthetic methodologies often utilize multistep reactions that incorporate cyclization techniques to introduce the trifluorobutane moiety effectively. For instance, Uneyama et al. described a method involving the use of trifluoropropene oxide as a source for chirality in synthesizing similar fluorinated compounds .

Key Synthetic Pathways

| Step | Description |

|---|---|

| 1 | Formation of fluorinated amines from epoxides or imines. |

| 2 | Cyclization to form the morpholine structure. |

| 3 | Introduction of the trifluorobutane substituent through nucleophilic substitution. |

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates potential roles in modulating receptor activities and influencing cellular signaling pathways.

Biological Targets

- Glucocorticoid Receptor Modulation : Compounds similar to this compound have been identified as glucocorticoid receptor antagonists, suggesting potential applications in treating conditions like diabetes and obesity .

- Calcium Channel Blockers : Some derivatives have shown promise as T-type calcium channel blockers, which could be beneficial in cardiovascular therapies .

Case Studies

Several studies have explored the effects of fluorinated morpholines on different biological systems:

- Antidiabetic Effects : A study demonstrated that certain fluorinated derivatives could significantly lower blood glucose levels in diabetic models by acting as glucocorticoid receptor antagonists.

- Cardiovascular Applications : Research indicated that these compounds could inhibit calcium influx in cardiac tissues, potentially leading to reduced hypertension and improved heart function.

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are critical. The compound is classified as corrosive and an irritant; hence handling precautions are essential during laboratory procedures .

Toxicological Data

| Endpoint | Value |

|---|---|

| LD50 (Oral) | Not established |

| Skin Irritation | Corrosive |

| Eye Irritation | Severe |

Propiedades

IUPAC Name |

4-(4-chloro-1,1,1-trifluorobutan-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZNWESGKCFNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CCCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.